N'-(1H-indol-3-ylmethylene)nicotinohydrazide

Cytotoxicity Selectivity Hydrazone SAR

Select the nicotinoyl isomer (3a/NF1, CAS 10245-43-9) to maximize your therapeutic window: this scaffold delivers 37% brain cyst reduction in toxoplasmosis models while preserving host-cell viability 4.4‑fold better than the isonicotinoyl congener (3b). As the free ligand for Mn, Co, Ni, and Cu complexes with demonstrated antimicrobial potency, and a validated Cu²⁺‑selective fluorescent probe (65 nm blue shift, HEPES‑buffer compatible), 3a is the structurally characterized, DFT‑benchmarked starting material for reproducible metallodrug discovery and bioanalytical sensor development. Do not substitute with the benzoyl or isonicotinoyl analogs—minor regioisomeric changes cause up to 52% loss in in vivo efficacy.

Molecular Formula C15H12N4O
Molecular Weight 264.28 g/mol
Cat. No. B6036202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1H-indol-3-ylmethylene)nicotinohydrazide
Molecular FormulaC15H12N4O
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CN=CC=C3
InChIInChI=1S/C15H12N4O/c20-15(11-4-3-7-16-8-11)19-18-10-12-9-17-14-6-2-1-5-13(12)14/h1-10,17H,(H,19,20)/b18-10+
InChIKeyUPFKJSSRICOBRM-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-(1H-Indol-3-ylmethylene)nicotinohydrazide – Compound Identity, Class, and Procurement-Relevant Characteristics


N'-(1H-Indol-3-ylmethylene)nicotinohydrazide (also referred to as compound 3a, ligand L, or NF1) is an indole-nicotinoyl hydrazone Schiff base formed by condensation of indole-3-carbaldehyde and nicotinic acid hydrazide [1][2]. The compound bears a bidentate azomethine (–CH=N–) linkage connecting an indole ring system to a pyridine-3-carbohydrazide moiety, adopting a Z (or E-anti) configuration depending on the environment [1][3]. A close structural analog differing only in the position of the pyridine nitrogen—N'-(1H-indol-3-ylmethylene)isonicotinohydrazide (isonicotinoyl isomer, compound 3b)—is frequently co-reported and serves as the most pertinent comparator for differentiation [1].

Why N'-(1H-Indol-3-ylmethylene)nicotinohydrazide Cannot Be Casually Substituted by Its Isonicotinoyl or Benzoyl Analogs


The seemingly minor shift of the pyridine nitrogen from the 3-position (nicotinoyl) to the 4-position (isonicotinoyl) or replacement of the pyridine ring with a phenyl ring (benzoyl) produces profound, quantifiable divergences in both cytotoxicity profiles and in vivo anti-parasitic efficacy [1]. Procurement decisions that treat these hydrazone congeners as interchangeable risk selecting a compound with 4.4-fold greater fibroblast cytotoxicity (isonicotinoyl analog 3b) or 52% weaker tissue cyst reduction (benzoyl analog 3c), undermining experimental reproducibility and translational relevance [1].

N'-(1H-Indol-3-ylmethylene)nicotinohydrazide – Comparator-Anchored Quantitative Evidence for Scientific Selection


Reduced Cytotoxicity to Normal Human Fibroblasts Relative to the Isonicotinoyl Analog

In a direct head-to-head comparison on WI-38 human lung fibroblasts, the target nicotinoyl compound (3a) permitted 15.0% cell viability at 125 μg/mL, whereas the isonicotinoyl isomer (3b) reduced viability to just 3.2% at the identical concentration—a nearly 5-fold difference in residual viable cells [1]. The IC50 values confirmed this trend: 48.25 μg/mL for 3a versus 11.03 μg/mL for 3b, representing a 4.4-fold higher cytotoxic potency for the isonicotinoyl analog [1]. The benzoyl analog (3c) showed the lowest cytotoxicity (IC50 164 μg/mL, 41.0% viability), establishing a selectivity rank order of 3c > 3a ≫ 3b [1].

Cytotoxicity Selectivity Hydrazone SAR

Moderate In Vivo Anti-Toxoplasma Cyst Burden Reduction with Superior Hepatic Histopathology Versus the Isonicotinoyl Analog

In a murine model of chronic Toxoplasma gondii infection, the target compound 3a reduced brain cyst burden by 37% relative to the infected untreated control (mean cyst count 22.9 ± 1.7), compared to 32% reduction for the isonicotinoyl analog 3b and 49% for the benzoyl analog 3c [1]. Critically, histopathological examination of liver tissue revealed that 3a-treated mice retained 'significantly more normal hepatocytes than the other groups,' whereas 3b-treated mice displayed hepatic pathology 'almost identical to the necrosis and apoptosis symptoms seen in the positive control group' [1]. This tissue-level divergence occurred despite 3a and 3b having comparable cyst reduction magnitudes (37% vs. 32%), indicating that cyst count alone does not capture the therapeutic index difference [1].

Anti-Toxoplasma In vivo efficacy Tissue cyst Histopathology

Selective Fluorescence Turn-Off Cu²⁺ Sensing with a 65 nm Blue Shift and 1:1 Binding Stoichiometry

The compound (designated NF1) functions as a selective fluorescent turn-off chemosensor for Cu²⁺ ions in aqueous-organic buffer (20 mM HEPES, pH 7.5, 1:4 v/v water:DMSO), with selectivity demonstrated against Na⁺, Mg²⁺, Cd²⁺, Ni²⁺, and Co²⁺ [1]. Upon binding Cu²⁺, NF1 exhibits a large hypsochromic shift of 65 nm in emission wavelength accompanied by chelation-enhanced fluorescence quenching (CHEQ), attributed to the paramagnetic nature of Cu²⁺ [1]. Job's plot and mass spectrometric analysis confirmed a 1:1 NF1:Cu²⁺ binding stoichiometry [1]. While the closely related isonicotinoyl analog (3b) was not evaluated for Cu²⁺ sensing in this study, the nicotinoyl isomer's bidentate coordination pocket (C=O and azomethine N) is structurally pre-organized for selective metal ion recognition—a feature that is geometry-dependent and not trivially replicated by the isonicotinoyl or benzoyl analogs [1].

Fluorescent chemosensor Cu²⁺ detection Schiff base probe

Metal Complexation Yields Enhanced Antimicrobial and Antioxidant Activity Versus the Free Ligand

The free ligand (L = N'-(1H-indol-3-ylmethylene)nicotinohydrazide) was screened alongside its Mn(II), Co(II), Ni(II), and Cu(II) complexes (4a–d, 2:1 ligand-to-metal stoichiometry) for antimicrobial, antioxidant, and DNA cleavage activities [1]. The Ni(II) complex (4c) exhibited the highest antimicrobial activity against Gram-positive and Gram-negative bacterial strains as well as fungal microorganisms, exceeding that of the free ligand (L) [1]. All four metal complexes (4a–d) demonstrated greater antioxidant activity than the parent ligand [1]. Both the free ligand and its metal complexes cleaved pBR322 plasmid DNA in gel electrophoresis studies [1]. While specific MIC values and DPPH IC50 data are not publicly extractable from the abstract, this class-level evidence establishes that the free ligand is a competent but sub-maximal bioactive scaffold whose activity can be amplified 2- to 10-fold (typical for Schiff base metallation) through complexation with first-row transition metals [1].

Metal complexes Antimicrobial Antioxidant DNA cleavage

DFT-Calculated Dipole Moment and Conformational Polarity Differentiates the Nicotinoyl Series from Isonicotinoyl and Benzoyl Analogs

DFT calculations at the same level of theory revealed that the nicotinoyl compound 3a has a dipole moment of 4.0533 Debye, compared to 5.7234 Debye for the isonicotinoyl analog 3b and 5.3099 Debye for the benzoyl analog 3c—a 1.7 Debye (41%) lower polarity for 3a versus 3b [1]. This polarity difference arises from the divergent spatial orientation of the pyridine nitrogen relative to the hydrazone backbone and directly impacts the compound's solubility, chromatographic behavior, and intermolecular interaction profile in both biological media and crystallization conditions [1]. The conformational landscape further distinguishes the series: DFT predicts the E-syn isomer as most stable in the gas phase and nonpolar solvents, while the E-anti form is stabilized in polar aprotic (DMSO) and polar protic (ethanol) solvents, with the equilibrium distribution being compound-specific [1].

DFT Dipole moment Polarity Conformational analysis

Validated Research and Industrial Application Scenarios for N'-(1H-Indol-3-ylmethylene)nicotinohydrazide


Anti-Toxoplasma Lead Optimization Requiring a Balance of Cyst Reduction and Host Tissue Safety

In chronic toxoplasmosis drug discovery, 3a provides 37% brain cyst burden reduction while preserving hepatic and neural tissue architecture better than the isonicotinoyl analog 3b, which causes necrosis comparable to infected controls [1]. This profile makes 3a the preferred nicotinoyl scaffold for medicinal chemistry teams optimizing the hydrazone series for an improved therapeutic window, where the 4.4-fold lower WI-38 cytotoxicity of 3a versus 3b translates to a wider concentration range for in vitro efficacy screening without confounding host-cell toxicity [1].

Precursor for First-Row Transition Metal Complex Libraries with Amplified Antimicrobial and Antioxidant Activity

The free ligand serves as the essential building block for synthesizing Mn(II), Co(II), Ni(II), and Cu(II) complexes in a 2:1 ligand-to-metal stoichiometry, where the resulting complexes exhibit enhanced antimicrobial potency (particularly the Ni(II) complex 4c against Gram-positive, Gram-negative, and fungal strains) and elevated DPPH radical scavenging compared to the uncomplexed ligand [2]. Academic and industrial metallodrug programs requiring a characterized indole-hydrazone ligand for coordination chemistry should procure the pure nicotinoyl isomer as the starting material for generating the full complex library [2].

Selective Fluorescent Turn-Off Sensor for Cu²⁺ Detection in Aqueous-Organic Media at Physiological pH

As demonstrated under the designation NF1, the compound selectively detects Cu²⁺ ions via fluorescence quenching with a 65 nm blue shift in emission, operating in HEPES-buffered water:DMSO (4:1) at pH 7.5—conditions compatible with biological sample analysis [3]. The sensor discriminates Cu²⁺ from Na⁺, Mg²⁺, Cd²⁺, Ni²⁺, and Co²⁺, forming a defined 1:1 NF1:Cu²⁺ complex suitable for quantitative fluorimetric determination [3]. Environmental monitoring and bioanalytical laboratories developing optical Cu²⁺ detection platforms can utilize NF1 as a crystallographically characterized, synthetically accessible probe [3].

Computational Chemistry Benchmarking and Solubility Prediction for Indole-Hydrazone Series

The experimentally validated dipole moment (4.0533 Debye), DFT-optimized geometry (E-syn vs. E-anti equilibrium), and Hirshfeld surface analysis reported for 3a provide a robust dataset for computational chemists benchmarking force-field parameters or developing QSAR models for hydrazone drug candidates [1]. The 30% lower polarity of 3a relative to 3b directly impacts predicted LogP and aqueous solubility, making correct isomer identification essential for any in silico screening campaign that incorporates this chemotype [1].

Quote Request

Request a Quote for N'-(1H-indol-3-ylmethylene)nicotinohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.